prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound characterized by its unique structure, which includes multiple thiazolidinone and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves multiple steps. The starting materials typically include prop-2-en-1-ol and various thiazolidinone derivatives. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of thio derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce thio derivatives.
Scientific Research Applications
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Prop-2-en-1-yl 3-[(5E)-4-oxo-5-{4-oxo-3-[3-oxo-3-(prop-2-en-1-yloxy)propyl]-2-thioxo-1,3-thiazolidin-5-ylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds, such as:
- Prop-2-en-1-yl 2-oxo-2H-1-benzopyran-3-carboxylate
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
These compounds share structural similarities but differ in their specific functional groups and properties, making each unique in its applications and effects.
Properties
Molecular Formula |
C18H18N2O6S4 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
prop-2-enyl 3-[(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-prop-2-enoxypropyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H18N2O6S4/c1-3-9-25-11(21)5-7-19-15(23)13(29-17(19)27)14-16(24)20(18(28)30-14)8-6-12(22)26-10-4-2/h3-4H,1-2,5-10H2/b14-13+ |
InChI Key |
MOPLANLKFDKOHQ-BUHFOSPRSA-N |
Isomeric SMILES |
C=CCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCC=C)/SC1=S |
Canonical SMILES |
C=CCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCC=C)SC1=S |
Origin of Product |
United States |
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